REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][O:6][C:7]1[CH:35]=[CH:34][CH:33]=[CH:32][C:8]=1[O:9][CH2:10][CH:11]([OH:31])[CH2:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]([NH:22][C:23]2[C:28]([CH3:29])=[CH:27][CH:26]=[CH:25][C:24]=2[CH3:30])=[O:21])[CH2:15][CH2:14]1>S(=O)(=O)(O)O>[CH3:5][O:6][C:7]1[CH:35]=[CH:34][CH:33]=[CH:32][C:8]=1[O:9][CH2:10][CH:11]([OH:31])[CH2:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]([NH:22][C:23]2[C:24]([CH3:30])=[CH:25][CH:26]=[CH:27][C:28]=2[CH3:29])=[O:21])[CH2:15][CH2:14]1 |f:0.1|
|
Name
|
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/acetone
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][O:6][C:7]1[CH:35]=[CH:34][CH:33]=[CH:32][C:8]=1[O:9][CH2:10][CH:11]([OH:31])[CH2:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]([NH:22][C:23]2[C:28]([CH3:29])=[CH:27][CH:26]=[CH:25][C:24]=2[CH3:30])=[O:21])[CH2:15][CH2:14]1>S(=O)(=O)(O)O>[CH3:5][O:6][C:7]1[CH:35]=[CH:34][CH:33]=[CH:32][C:8]=1[O:9][CH2:10][CH:11]([OH:31])[CH2:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]([NH:22][C:23]2[C:24]([CH3:30])=[CH:25][CH:26]=[CH:27][C:28]=2[CH3:29])=[O:21])[CH2:15][CH2:14]1 |f:0.1|
|
Name
|
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/acetone
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |